Allopurinol-13C,15N2
Description
Chemical Identity and Structural Characterization of Allopurinol-13C,15N2
International Union of Pure and Applied Chemistry Nomenclature and Isotopic Labeling Pattern
The systematic International Union of Pure and Applied Chemistry nomenclature for this isotopically labeled compound is 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-6-13C-1,2-15N2. This nomenclature precisely defines the heterocyclic ring system and specifies the exact positions of isotopic enrichment within the molecular framework. The compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, characterized by a fused bicyclic structure containing both pyrazole and pyrimidine rings.
The isotopic labeling pattern is strategically designed to incorporate carbon-13 enrichment at the C-6 position and nitrogen-15 enrichment at the N-1 and N-2 positions of the pyrazole ring system. This specific labeling scheme provides optimal nuclear magnetic resonance signal enhancement while maintaining the structural integrity and chemical properties of the parent compound. The isotopic substitution follows established conventions for stable isotope labeling, ensuring compatibility with analytical protocols and spectroscopic methodologies.
Alternative nomenclature designations include 4-Hydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 and 4-Oxopyrazolo[3,4-d]pyrimidine-13C,15N2, reflecting the tautomeric equilibrium between keto and enol forms under different chemical conditions. The systematic naming convention adheres to International Union of Pure and Applied Chemistry guidelines for isotopically substituted compounds, providing unambiguous identification for regulatory and analytical purposes.
Molecular Formula and Isotopic Composition Analysis
The molecular formula for this compound is definitively established as C4¹³CH4N2¹⁵N2O, representing a molecular weight of 139.09 to 139.1 daltons. This formulation explicitly accounts for the isotopic substitutions, with the carbon-13 atom contributing an additional mass unit compared to the natural abundance carbon-12, and each nitrogen-15 atom adding one mass unit relative to nitrogen-14.
Table 1: Molecular Composition and Isotopic Distribution
| Component | Natural Abundance Formula | Isotope-Labeled Formula | Mass Contribution |
|---|---|---|---|
| Carbon atoms | C5 | C4¹³C | +1.0034 amu |
| Nitrogen atoms | N4 | N2¹⁵N2 | +1.9958 amu |
| Hydrogen atoms | H4 | H4 | 0.0000 amu |
| Oxygen atoms | O | O | 0.0000 amu |
| Total molecular weight | 136.11 amu | 139.09 amu | +2.98 amu |
The isotopic purity specifications for commercial preparations typically exceed 95% enrichment at the labeled positions. Analytical characterization by mass spectrometry reveals distinct isotopic distribution patterns, with the molecular ion peak shifted by approximately three mass units compared to the natural abundance compound. The normalized intensity distribution shows d0 = 0.00%, d1 = 0.30%, d2 = 7.87%, and d3 = 91.83%, indicating high isotopic incorporation efficiency.
The simplified molecular input line entry system representation is O=C1C2=C([15NH][15N]=C2)N=[13CH]N1, which explicitly denotes the isotopic positions and connectivity patterns. This structural descriptor facilitates computational analysis and database searching while maintaining chemical information integrity.
Crystallographic Data and Solid-State Properties
Crystallographic analysis of allopurinol derivatives provides essential insights into the solid-state architecture and intermolecular interactions that govern physical properties. While specific single-crystal diffraction data for this compound are limited, comprehensive studies of related allopurinol salt hydrates reveal fundamental structural principles applicable to the isotopically labeled compound.
The crystal structure of allopurinol typically adopts a monoclinic space group P21/c with Z = 4, featuring centrosymmetric dimers formed through N–H···N hydrogen bonding between pyrimidine and pyrazole nitrogen atoms. These dimeric units extend into two-dimensional sheet structures along the bc plane through additional hydrogen bonding networks. The isotopic substitution in this compound does not significantly alter the fundamental packing motifs, as the isotopes maintain identical chemical bonding characteristics.
Table 2: Comparative Crystallographic Parameters for Allopurinol Derivatives
| Parameter | Allopurinol | Allopurinol-Maleate Hydrate | Allopurinol-Oxalate Hydrate |
|---|---|---|---|
| Crystal system | Monoclinic | Monoclinic | Triclinic |
| Space group | P21/c | P21/n | P-1 |
| Unit cell a (Å) | - | 5.1353(7) | 13.6693(11) |
| Unit cell b (Å) | - | 27.350(3) | 14.4570(12) |
| Unit cell c (Å) | - | 8.5532(9) | 3.6474(5) |
| β (°) | - | 105.585(14) | 93.250(11) |
| Volume (ų) | - | 1157.1(2) | 703.679 |
| Density (g cm⁻³) | - | 1.551 | 1.742 |
The solid-state properties of this compound include white to off-white crystalline appearance with high chemical stability under ambient conditions. Storage recommendations specify refrigeration at 2-8°C for long-term stability, though the compound remains stable for shipping at room temperature. The crystalline form exhibits characteristic melting point behavior consistent with the parent compound, typically decomposing rather than melting cleanly due to tautomeric equilibria and hydrogen bonding networks.
Spectroscopic Characterization Techniques
High-Resolution Carbon-13 Nuclear Magnetic Resonance Spectral Analysis
High-resolution carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through enhanced signal intensity at the isotopically enriched carbon position. The carbon-13 spectrum exhibits five distinct resonances corresponding to the five carbon atoms in the heterocyclic framework, with the labeled carbon-13 position showing dramatically enhanced signal intensity relative to natural abundance signals.
The carbon-13 chemical shifts for allopurinol derivatives in deuterated dimethyl sulfoxide solution span a range from approximately 110 to 160 parts per million, reflecting the diverse electronic environments within the fused heterocyclic system. The carbonyl carbon typically resonates at the lowest field position due to deshielding effects from the electron-withdrawing oxygen atom. The carbon-13 enriched position in this compound enables acquisition of high-quality spectra with reduced acquisition times and improved signal-to-noise ratios.
Table 3: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for Pyrazolo[3,4-d]pyrimidine Systems
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-2 | ~158 | Singlet | Pyrimidine ring |
| C-4 | ~156 | Singlet | Carbonyl carbon |
| C-5 | ~108 | Singlet | Bridge carbon |
| C-6 (¹³C-labeled) | ~145 | Enhanced singlet | Pyrazole ring |
| C-8 | ~142 | Singlet | Pyrazole ring |
The enhanced carbon-13 signal facilitates detailed analysis of coupling patterns with adjacent nitrogen-15 nuclei, providing additional structural information through heteronuclear coupling constants. Cross-polarization magic angle spinning techniques in solid-state nuclear magnetic resonance enable characterization of crystalline samples without dissolution requirements.
Nitrogen-15 Nuclear Magnetic Resonance Isotopic Shifts and Coupling Patterns
Nitrogen-15 nuclear magnetic resonance spectroscopy of this compound reveals characteristic chemical shifts and coupling patterns that provide detailed information about the electronic environment and molecular dynamics of the nitrogen-containing heterocyclic system. The nitrogen-15 enrichment at N-1 and N-2 positions enables direct observation of these nuclei with enhanced sensitivity compared to natural abundance measurements.
The nitrogen-15 chemical shifts for purine derivatives typically span a range from 120 to 260 parts per million relative to liquid ammonia, with pyridine-like nitrogens generally appearing more downfield than pyrrole-like nitrogens. In the pyrazolo[3,4-d]pyrimidine system, the nitrogen atoms exhibit distinct chemical environments that are readily distinguished by nitrogen-15 nuclear magnetic resonance spectroscopy.
Table 4: Nitrogen-15 Nuclear Magnetic Resonance Parameters for Purine Analogs
| Nitrogen Position | Chemical Shift (ppm) | Electronic Environment | Coupling Patterns |
|---|---|---|---|
| N-1 (¹⁵N-labeled) | 150-155 | Pyrimidine-like | ¹H-¹⁵N coupling |
| N-2 (¹⁵N-labeled) | 200-205 | Pyrimidine-like | ¹H-¹⁵N coupling |
| N-3 | 165-170 | Pyrazole-like | Natural abundance |
| N-7/N-9 | 240-250 | Pyridine-like | Natural abundance |
Gradient-enhanced heteronuclear multiple-bond correlation experiments enable detailed analysis of long-range coupling interactions between protons and nitrogen-15 nuclei across up to four chemical bonds. These techniques facilitate complete assignment of nitrogen resonances and provide insight into tautomeric equilibria and hydrogen bonding patterns in solution.
Mass Spectrometric Fragmentation Pathways
Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and characteristic fragmentation patterns that enable structural elucidation and analytical identification. The molecular ion peak appears at m/z 139, shifted by three mass units from the natural abundance compound due to isotopic enrichment.
Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]+ at m/z 140, with additional sodium adducts [M+Na]+ observed at m/z 162 under appropriate ionization conditions. The isotopic enrichment provides distinctive mass spectral signatures that facilitate differentiation from natural abundance allopurinol and enable precise quantitative analysis in complex matrices.
Table 5: Mass Spectrometric Fragmentation Pattern for this compound
| Ion Type | m/z Value | Relative Intensity | Structural Assignment |
|---|---|---|---|
| [M+H]+ | 140 | 100% | Protonated molecular ion |
| [M-NH]+ | 124 | 65% | Loss of nitrogen-hydrogen |
| [M-CO]+ | 112 | 45% | Loss of carbon monoxide |
| [M-CHN]+ | 97 | 35% | Loss of hydrogen cyanide |
| Base peak | 92 | 100% | Pyrazole fragment |
Tandem mass spectrometry experiments reveal characteristic fragmentation pathways involving loss of small neutral molecules such as carbon monoxide, hydrogen cyanide, and ammonia. The presence of isotopic labels alters the fragmentation patterns subtly, with labeled fragments showing corresponding mass shifts that confirm the retention of isotopic markers in specific product ions.
Properties
Molecular Formula |
C₄¹³CH₄N₂¹⁵N₂O |
|---|---|
Molecular Weight |
139.09 |
Synonyms |
1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one; 4-Hydroxypyrazolo[3,4-d]pyrimidine-13C,15N2; 4-Oxopyrazolo[3,4-d]pyrimidine-13C,15N2; Adenock-13C,15N2; Allopur-13C,15N2; Caplenal-13C,15N2; Cellidrin-13C,15N2; NSC 101655-13C,15N2; NSC 1390-13C,15N2; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Allopurinol-13C,15N2 is utilized in pharmacokinetic studies to trace the metabolism of allopurinol in the body. Its stable isotopic labeling allows researchers to differentiate between endogenous and exogenous sources of uric acid, facilitating a better understanding of drug interactions and metabolic pathways.
Clinical Research Studies
Numerous studies have assessed the efficacy of allopurinol in various clinical contexts, particularly its impact on inflammatory processes and oxidative stress.
Case Study: Stroke Recovery
A randomized controlled trial demonstrated that allopurinol treatment significantly reduced uric acid levels and inflammatory markers in patients recovering from acute ischemic stroke. The high-dose group (300 mg/day) showed a notable decrease in intercellular adhesion molecule-1 levels compared to placebo, suggesting potential neuroprotective effects .
| Study Group | Uric Acid Level Reduction (mmol/L) | ICAM-1 Change (ng/mL) |
|---|---|---|
| Placebo | N/A | +51.2 |
| Low Dose (100 mg) | N/A | +10.6 |
| High Dose (300 mg) | -0.14 | -2.6 |
Metabolic Studies
The use of this compound in metabolic studies provides insights into the pharmacokinetics of allopurinol and its metabolites.
Bioavailability Studies
Bioavailability studies utilizing this compound have shown that the compound can effectively bridge pharmacokinetic data between monocomponent formulations and combination therapies involving allopurinol .
Toxicological Assessments
Research involving this compound also extends to toxicological evaluations. Studies have indicated that while allopurinol is generally well-tolerated, there are instances of hypersensitivity reactions which necessitate careful monitoring during treatment .
Adverse Effects Monitoring
Monitoring adverse effects associated with allopurinol therapy is crucial due to potential severe reactions like DRESS syndrome and Stevens-Johnson syndrome . The isotopic labeling allows for precise tracking of drug metabolism and side effects.
Emerging Research Directions
Recent investigations have expanded the applications of this compound beyond gout treatment into areas such as chronic kidney disease management and cardiovascular health.
Chronic Kidney Disease
Research indicates that allopurinol may mitigate renal injury induced by heat stress in animal models, highlighting its potential role in protecting kidney function under stress conditions .
Comparison with Similar Compounds
Isotopic Composition and Labeling Patterns
Key Observations :
- Specificity: this compound and Gemcitabine-13C,15N2 share identical isotopic labeling patterns but differ in applications. The former is tailored for gout drug studies, while the latter tracks anticancer drug metabolism .
- Complexity : Compounds like 2′-Deoxy-L-uridine-13C,15N2 involve dual 13C labeling, enhancing resolution in nucleic acid studies but requiring more sophisticated synthesis protocols .
Analytical Methodologies
- This compound: Quantified via UPLC-MS/MS with a limit of quantification (LOQ) of 0.1 µg mL−1, comparable to methods used for 13C/15N-labeled uracil and dihydrouracil .
- 5-Aminolevulinic-13C2-15N Acid: Requires LC-MS/MS due to its role in heme biosynthesis studies, with protocols similar to those for glycine-13C2,15N .
Purity and Stability
- L-Alanine-13C2,15N : Stable in aqueous solutions but prone to racemization at high temperatures, limiting its use in long-term metabolic tracing .
- 15N2-Enriched Water : Degassing at 950 mbar improves 15N-atom% excess by reducing 14N2 background, a strategy relevant for synthesizing aqueous-soluble labeled compounds .
Preparation Methods
Core Synthesis Strategy
The synthesis of this compound follows modifications of classical allopurinol production methods, with isotopic precursors introduced at critical stages. Key steps include:
-
Condensation Reaction : Cyanoacetamide-13C reacts with triethyl orthoformate and morpholine-15N in acetonitrile to form a condensation intermediate.
-
Cyclization : Hydrazine hydrate-15N facilitates ring closure to produce 3-amino-4-pyrazolecarboxamide hemisulfate.
-
Cyclodehydration : The intermediate undergoes thermal cyclization in formamide to yield this compound.
Table 1: Reaction Conditions for Condensation Step
| Component | Ratio (Weight) | Isotopic Labeling |
|---|---|---|
| Triethyl orthoformate | 2.1–2.2 | Unlabeled |
| Morpholine | 1.3–1.4 | 15N-enriched |
| Acetonitrile | 0.4–0.5 | Unlabeled |
| Cyanoacetamide | 1.0 | 13C-labeled |
Key Parameters :
Isotopic Incorporation Optimization
The incorporation of 13C and 15N hinges on precursor selection and reaction stoichiometry:
Table 2: Isotopic Purity and Yield Data
| Parameter | Value | Source |
|---|---|---|
| 13C Incorporation Efficiency | >98% | |
| 15N Incorporation Efficiency | >97% | |
| Overall Yield | 65–70% |
Purification and Characterization
Recrystallization and Decolorization
Crude this compound is purified via:
Table 3: Purification Outcomes
| Step | Purity Improvement | Yield Retention |
|---|---|---|
| Decolorization | 85% → 92% | 95% |
| Recrystallization | 92% → 99.8% | 90% |
Analytical Validation
-
LC-MS/MS : Quantification using transitions m/z 139.1 → 112.0 (this compound) and m/z 155.1 → 41.9 (Oxypurinol-13C,15N2).
-
Isotopic Purity : Confirmed via high-resolution mass spectrometry (HRMS) with <2% unlabeled species.
Industrial-Scale Production Adaptations
Solvent Recycling
High-boiling-point polar solvents (e.g., formamide) are recovered via vacuum distillation, reducing environmental impact.
Process Intensification
-
Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
-
In-Line Analytics : Real-time monitoring of isotopic enrichment using Raman spectroscopy.
Applications in Biomedical Research
Q & A
Basic Research Questions
Q. What are the critical analytical techniques to confirm isotopic purity and structural integrity of Allopurinol-13C,15N2?
- Methodological Answer : Isotopic purity can be validated using 1D/2D NMR spectroscopy to observe distinct 13C and 15N isotopic shifts, as demonstrated in studies of adamantylated azolo-azines . Mass spectrometry (MS) is essential for confirming molecular weight and isotopic enrichment ratios (e.g., 98% isotopic enrichment in 15N2-labeled compounds). Additionally, high-performance liquid chromatography (HPLC) with UV-Vis detection ensures chemical purity (>98%), as outlined in quality control protocols for labeled compounds .
Q. How should researchers design synthesis protocols to ensure isotopic stability in this compound?
- Methodological Answer : Synthesis must avoid conditions that promote isotopic exchange, such as prolonged exposure to acidic/basic environments. For example, refluxing in trifluoroacetic acid (TFA) should be minimized, as observed in isomerization studies of 15N2-labeled compounds . Purification via recrystallization or column chromatography under inert atmospheres (e.g., argon) is recommended to prevent contamination and isotopic dilution .
Q. What are the best practices for preparing and storing this compound stock solutions?
- Methodological Answer : Stock solutions (e.g., 10 mM in DMSO or aqueous buffers) should be aliquoted and stored at -80°C to prevent degradation. Prior to use, validate concentration via spectrophotometry (e.g., Beer-Lambert law) and confirm isotopic stability using periodic NMR checks .
Advanced Research Questions
Q. How can contamination in commercial 15N2 sources impact studies using this compound, and how can this be mitigated?
- Methodological Answer : Commercial 15N2 gas stocks are often contaminated with 15NH4+ or 15NO3−, leading to overestimated nitrogen fixation rates . To address this:
- Pre-purify 15N2 gas using acid traps or molecular sieves.
- Include negative controls (e.g., experiments without biological catalysts) to quantify background contamination.
- Use isotope ratio mass spectrometry (IRMS) to distinguish between labeled and endogenous nitrogen species .
Q. How do methodological differences (e.g., 15N2 dissolution vs. bubble methods) affect experimental outcomes in isotopic tracer studies?
- Methodological Answer : The 15N2 dissolution method provides dissolved 15N2 directly, avoiding equilibrium delays, whereas the bubble method underestimates fixation rates by up to 72% due to incomplete gas dissolution . Researchers should:
- Calibrate incubation times based on gas-liquid equilibration kinetics.
- Validate results with dual measurements of 15N2 and 15N2O to isolate denitrification artifacts .
Q. What experimental designs can resolve contradictions in isotopic enrichment ratios observed during reaction equilibria?
- Methodological Answer : For reactions involving isotopic redistribution (e.g., isomerization), use time-resolved NMR to monitor equilibrium dynamics. In azolo-azine studies, equal 15N enrichment in products confirmed thermodynamic stability differences between isomers . Similarly, for this compound, track isotopic ratios at multiple timepoints to distinguish kinetic vs. thermodynamic control.
Q. How can researchers ensure reproducibility in studies involving this compound despite batch-to-batch variability?
- Methodological Answer :
- Obtain Certificates of Analysis (COA) for each batch, verifying isotopic enrichment and chemical purity .
- Cross-validate results using orthogonal techniques (e.g., compare NMR data with MS fragmentation patterns) .
- Report detailed synthesis and purification protocols per ICMJE standards , including reagent sources and storage conditions .
Data Analysis and Troubleshooting
Q. How should researchers statistically address variability in nitrogen fixation rates derived from this compound tracer experiments?
- Methodological Answer : Apply meta-analysis frameworks to aggregate data from multiple methods (e.g., acetylene reduction vs. 15N2 dissolution). Use error propagation models to account for uncertainties in gas equilibration and contamination . For outlier detection, compare results against contamination thresholds established in 15NH4+ control experiments .
Q. What steps are critical for validating reaction mechanisms in this compound metabolic studies?
- Methodological Answer : Use isotopic labeling patterns to trace metabolic pathways. For example, in studies of 15N2-labeled azolo-azines, NMR resonance assignments revealed nitrogen migration pathways during isomerization . Similarly, tandem MS can identify fragment ions retaining 13C/15N labels to confirm Allopurinol metabolic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
